molecular formula C12H16FNO B7867145 4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7867145
M. Wt: 209.26 g/mol
InChI Key: BXMPMXFPBRGPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their pharmacological properties. The presence of a fluorophenyl group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydroxyl group is introduced through a subsequent oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The hydroxyl group may participate in hydrogen bonding interactions with proteins or enzymes, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine
  • 4-(3-Bromophenyl)-4-hydroxy-1-methylpiperidine
  • 4-(3-Methylphenyl)-4-hydroxy-1-methylpiperidine

Uniqueness

4-(3-Fluorophenyl)-4-hydroxy-1-methylpiperidine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development, as it can enhance the pharmacokinetic profile of potential therapeutic agents.

Properties

IUPAC Name

4-(3-fluorophenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14-7-5-12(15,6-8-14)10-3-2-4-11(13)9-10/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMPMXFPBRGPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.